![molecular formula C13H11NO B14650573 N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine CAS No. 50773-20-1](/img/structure/B14650573.png)
N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a hydroxylamine group attached to a dihydroacenaphthylene moiety, which imparts distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine typically involves the reaction of 1,2-dihydroacenaphthylene with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high yield. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the hydroxylamine group, which can act as both a nucleophile and an electrophile .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired transformation .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield corresponding nitroso compounds, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine has diverse applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and as a potential therapeutic agent. In medicine, it is investigated for its potential use in drug development, particularly in targeting specific molecular pathways .
Wirkmechanismus
The mechanism of action of N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine include other hydroxylamine derivatives and dihydroacenaphthylene-based compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity .
Uniqueness: The uniqueness of this compound lies in its specific combination of the dihydroacenaphthylene moiety and the hydroxylamine group. This unique structure imparts distinct chemical properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
50773-20-1 |
|---|---|
Molekularformel |
C13H11NO |
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
N-(1,2-dihydroacenaphthylen-5-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C13H11NO/c15-14-8-11-7-6-10-5-4-9-2-1-3-12(11)13(9)10/h1-3,6-8,15H,4-5H2 |
InChI-Schlüssel |
FNXCOYPVDAOOHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-4-[4-(propan-2-yl)benzene-1-sulfonyl]benzene](/img/structure/B14650492.png)
![2-[Ethyl(thiophen-2-yl)phosphoryl]propanenitrile](/img/structure/B14650498.png)

![2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione](/img/structure/B14650506.png)
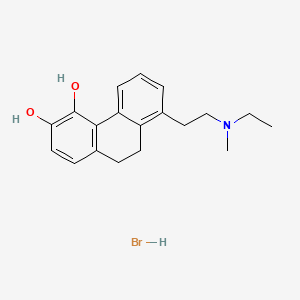
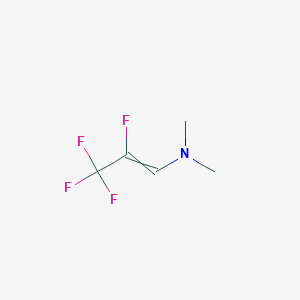
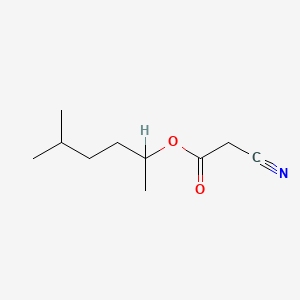
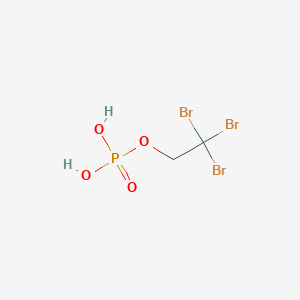
![1,4-Didodecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium diiodide](/img/structure/B14650535.png)

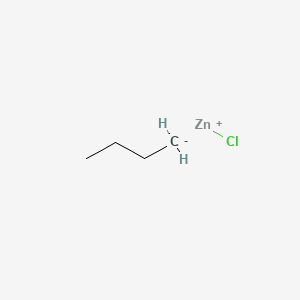
![2-[4-(1,3-Dithiolan-2-yl)phenyl]propanoic acid](/img/structure/B14650558.png)


